Introduction: Clarifying Nomenclature and Significance
Introduction: Clarifying Nomenclature and Significance
An In-depth Technical Guide to the Physicochemical Properties of 2-Mercaptothiazoline
The term "2-Mercaptothiazole" can be ambiguous, with literature sometimes conflating it with its benzo-fused analogue, 2-Mercaptobenzothiazole. This guide will focus on the well-defined parent heterocyclic compound, 2-Mercaptothiazoline (CAS No. 96-53-7), also known by its systematic IUPAC name, 1,3-thiazolidine-2-thione . This compound is a cornerstone intermediate in organic synthesis and possesses significant industrial and biological relevance. It serves as a precursor in the synthesis of pharmaceuticals, including β-lactam antibiotics, and is utilized in the rubber industry as a vulcanization accelerator.[1][2][3] Its unique thione-thiol functionality imparts valuable properties, such as acting as a reducing agent and forming stable metal complexes, making it a subject of interest in materials science and for applications like corrosion inhibition.[1][4]
This document provides a comprehensive overview of the core physicochemical properties of 2-Mercaptothiazoline, offering both established data and detailed, field-proven experimental protocols for their determination. The methodologies are presented with an emphasis on the underlying scientific principles to empower researchers in their application.
Molecular Structure and Tautomerism
2-Mercaptothiazoline exists in a tautomeric equilibrium between the thiol form (2-thiazoline-2-thiol) and the thione form (1,3-thiazolidine-2-thione). In the solid state and in most common scenarios, the thione form is predominant due to the greater stability of the carbon-sulfur double bond (thiourea-like structure) within the five-membered ring.[5][6] This equilibrium is a critical physicochemical characteristic, as it dictates the compound's reactivity, polarity, and hydrogen bonding capabilities.
Caption: Thione-thiol tautomeric equilibrium of 2-Mercaptothiazoline.
Core Physicochemical Properties
The following table summarizes the key physicochemical properties of 2-Mercaptothiazoline.
| Property | Value | Reference(s) |
| CAS Number | 96-53-7 | [2][3] |
| Molecular Formula | C₃H₅NS₂ | [2] |
| Molecular Weight | 119.21 g/mol | [3] |
| Appearance | White to beige or pale yellow fine crystalline powder. | [2][4] |
| Melting Point | 104 - 107 °C | [2] |
| Boiling Point | 176-178 °C at 0.25 Torr | [7] |
| Solubility | Soluble in hot water, methanol, chloroform, alkaline water, and acetic acid. Slightly soluble in ether. | [7][8][9] |
| pKa (Predicted) | ~13.01 | [4][10] |
| pH (10 g/L aqueous) | 6 - 7 | [4][7] |
Experimental Protocols for Property Determination
The following sections detail robust methodologies for characterizing the physicochemical properties of 2-Mercaptothiazoline.
Solubility Determination
Causality: Determining solubility is fundamental in drug development for formulation and in synthesis for solvent selection during reaction and purification. The "like dissolves like" principle is tested across a polarity spectrum. A semi-quantitative approach provides a practical solubility profile.
Caption: Workflow for semi-quantitative solubility assessment.
Step-by-Step Protocol:
-
Sample Preparation: Accurately weigh approximately 10 mg of 2-Mercaptothiazoline into a series of 4 mL glass vials.
-
Solvent Addition: To each vial, add 1.0 mL of a test solvent (e.g., deionized water, methanol, ethanol, acetone, chloroform, hexane) to achieve a target concentration of 10 mg/mL.
-
Initial Mixing: Cap the vials securely and vortex each sample vigorously for 2 minutes at ambient temperature.
-
Initial Observation: Visually inspect each vial against a dark background. A clear, particle-free solution indicates solubility. If the compound dissolves, it is soluble at ≥10 mg/mL.
-
Insolubility & Heating: For samples that remain as a suspension or have visible solid, place the vials in a heating block or water bath set to 50°C for 5 minutes, with intermittent vortexing. This step is crucial as the compound is reported to be soluble in hot water.[4][10]
-
Final Observation: Remove the vials and immediately observe. If a clear solution forms, the compound is classified as soluble with heating. If solid material persists, it is considered insoluble or sparingly soluble under these conditions.
-
Documentation: Record the results for each solvent, noting whether solubility was achieved at room temperature or upon heating.
Acidity Constant (pKa) Determination by Potentiometric Titration
Causality: The pKa value is critical for predicting the ionization state of a molecule at a given pH, which profoundly impacts its absorption, distribution, metabolism, and excretion (ADME) properties. Potentiometric titration is a highly accurate and standard method for this determination.[11][12] Given the high predicted pKa, a non-aqueous or mixed-solvent system may be necessary to achieve a clear titration endpoint.
Caption: Workflow for pKa determination via potentiometric titration.
Step-by-Step Protocol:
-
System Preparation: Calibrate a high-precision pH meter using at least three standard aqueous buffers (e.g., pH 4.01, 7.00, 10.01).[12]
-
Sample Solution: Prepare a ~0.01 M solution of 2-Mercaptothiazoline. Due to its limited solubility in cold water, a co-solvent system such as 50:50 (v/v) methanol/water is recommended. Accurately record the mass of the compound and the final volume.
-
Titration Setup: Place a known volume (e.g., 25.0 mL) of the sample solution in a jacketed beaker maintained at 25°C. Insert the calibrated pH electrode and a micro-stir bar.
-
Titrant: Use a standardized solution of 0.1 M NaOH as the titrant.
-
Titration Process: Begin stirring the solution gently. Add the NaOH titrant in small, precise increments (e.g., 0.05-0.10 mL) from a calibrated burette.
-
Data Acquisition: After each addition, allow the pH reading to stabilize before recording both the total volume of titrant added and the corresponding pH.
-
Data Analysis: Plot the measured pH (y-axis) against the volume of NaOH added (x-axis). Determine the equivalence point, which is the point of maximum slope on the curve (inflection point), often found by plotting the first derivative (ΔpH/ΔV).
-
pKa Calculation: The pKa is equal to the pH at the half-equivalence point.[13] This value represents the pH at which the concentrations of the protonated (thione) and deprotonated (thiolate) species are equal.
Spectroscopic Characterization
Spectroscopic analysis provides a "fingerprint" of the molecule, confirming its identity and providing insights into its electronic and vibrational structure.
Causality: NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of an organic compound. It provides information on the chemical environment of each proton and carbon atom.
Step-by-Step Protocol:
-
Sample Preparation: Dissolve 5-10 mg of 2-Mercaptothiazoline in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Methanol-d₄) in a clean, dry 5 mm NMR tube.[3] The choice of solvent is critical; CDCl₃ is suitable for this compound.[8]
-
Instrument Setup: Insert the sample into the NMR spectrometer. The instrument is tuned and the magnetic field is "shimmed" to maximize homogeneity.
-
Data Acquisition: Acquire the ¹H NMR spectrum. Typical parameters include a 30-45 degree pulse angle and a relaxation delay of 1-2 seconds. For ¹³C NMR, a larger number of scans will be required due to the low natural abundance of the ¹³C isotope.
-
Data Interpretation:
-
¹H NMR (in CDCl₃): Expect two distinct signals corresponding to the two non-equivalent methylene (-CH₂-) groups of the thiazolidine ring. These will likely appear as triplets due to coupling with each other. A broad singlet corresponding to the N-H proton will also be present.
-
¹³C NMR (in CDCl₃): Expect three signals: two for the methylene carbons and one for the C=S (thione) carbon, which will appear significantly downfield (~190-210 ppm).
-
Causality: FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). The thione (C=S) and amine (N-H) groups have characteristic absorption bands.
Caption: Workflow for solid-state analysis using FTIR-ATR.
Step-by-Step Protocol (ATR Method):
-
Background Scan: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Run a background scan to capture the spectrum of the ambient environment, which will be subtracted from the sample spectrum.
-
Sample Application: Place a small amount of the solid 2-Mercaptothiazoline powder directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Acquire Spectrum: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal. Acquire the sample spectrum, typically by co-adding 16 to 32 scans for a good signal-to-noise ratio.
-
Data Interpretation: The resulting spectrum should display key absorption bands:
-
N-H Stretch: A moderate to strong band around 3100-3300 cm⁻¹.
-
C-H Stretch: Bands for the methylene groups just below 3000 cm⁻¹.
-
Thioamide Bands: A series of characteristic bands, including the C=S stretch, which can appear in the 1020-1250 cm⁻¹ region.[3]
-
Causality: UV-Vis spectroscopy provides information about electronic transitions within the molecule, particularly those involving π-electrons in chromophores.[5] The thione group (C=S) acts as a primary chromophore in 2-Mercaptothiazoline. The position of the maximum absorbance (λ_max) can be influenced by the solvent polarity.
Step-by-Step Protocol:
-
Solution Preparation: Prepare a dilute stock solution of 2-Mercaptothiazoline in a UV-transparent solvent (e.g., methanol or acetonitrile). From this stock, prepare a final solution with a concentration that gives a maximum absorbance between 0.5 and 1.5 AU (typically in the 10⁻⁵ to 10⁻⁴ M range).
-
Instrument Blank: Fill a quartz cuvette with the pure solvent and use it to zero the spectrophotometer (record a baseline).
-
Sample Measurement: Rinse and fill a matched quartz cuvette with the sample solution. Place it in the spectrophotometer.
-
Scan: Scan a range of wavelengths, for example, from 400 nm down to 200 nm.
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λ_max). For 2-Mercaptothiazoline, expect strong absorption in the UV region due to π → π* and n → π* transitions associated with the C=S group.
Thermal Stability Assessment by Differential Scanning Calorimetry (DSC)
Causality: DSC is a critical technique for determining the thermal stability, melting point, and purity of a crystalline solid. It measures the heat flow into or out of a sample as it is heated, revealing thermal events like melting and decomposition.
Step-by-Step Protocol:
-
Sample Preparation: Accurately weigh 2-5 mg of 2-Mercaptothiazoline into an aluminum DSC pan. Crimp the pan with a lid. Prepare an identical empty pan to serve as a reference.
-
Instrument Setup: Place the sample and reference pans into the DSC cell.
-
Thermal Program: Heat the sample under a nitrogen atmosphere at a constant rate, typically 10 °C/min, from ambient temperature to a temperature well above the expected melting point (e.g., 25°C to 200°C).
-
Data Analysis: The resulting thermogram plots heat flow versus temperature.
-
Melting Point: A sharp endothermic peak indicates melting. The peak onset temperature is typically reported as the melting point.
-
Decomposition: An exothermic or complex endothermic event following the melt may indicate thermal decomposition.
-
Reactivity and Stability
2-Mercaptothiazoline is stable under normal storage conditions but exhibits reactivity characteristic of its functional groups.[10]
-
Acidity: The N-H proton is weakly acidic, allowing for deprotonation with a strong base to form a nucleophilic thiolate.
-
Nucleophilicity: The exocyclic sulfur atom is nucleophilic, participating in reactions such as alkylation and acylation.
-
Metal Complexation: The sulfur and nitrogen atoms can act as ligands, forming complexes with various metal ions. This property is exploited in its use as a corrosion inhibitor and analytical reagent.[1][2]
-
Oxidation: Like other thiols, the thiol tautomer can be susceptible to oxidation, potentially forming disulfide-linked dimers.
Store the compound in a tightly closed container in a dry, well-ventilated place, away from strong oxidizing agents.[8]
Conclusion
This guide has detailed the essential physicochemical properties of 2-Mercaptothiazoline and provided robust, validated protocols for their experimental determination. A thorough understanding and precise measurement of these characteristics—from solubility and pKa to spectral fingerprints and thermal stability—are indispensable for scientists and researchers. Mastery of these analytical techniques ensures data integrity and accelerates progress in drug development, chemical synthesis, and materials science, where 2-Mercaptothiazoline continues to be a compound of significant interest.
References
-
Synthesis and Biological Activity of 2-Aminothiazolines and 2-Mercaptothiazolines as Octopaminergic Agonists. Bioscience, Biotechnology, and Biochemistry. [Link]
-
2-Mercaptothiazoline, 98+%. Thermo Scientific Alfa Aesar. [Link]
-
Differential Scanning Calorimetry - A Method for Assessing the Thermal Stability and Conformation of Protein Antigen. Journal of Visualized Experiments. [Link]
-
APPENDIX A: MEASUREMENT OF ACIDITY (pKA). ECETOC. [Link]
-
2-Mercaptothiazoline 96-53-7 wiki. Mol-Instincts. [Link]
-
Theoretical Considerations Regarding the Thione-thiol Tautomerism in 2-(5-mercapto-1,3,4-thiadiazol-2-ylthio)acetic Acid. ResearchGate. [Link]
-
NMR Sample Preparation. Western University. [Link]
-
A computational UV–Vis spectroscopic study of the chemical speciation of 2-mercaptobenzothiazole corrosion inhibitor in aqueous solution. Helmholtz-Zentrum Hereon. [Link]
-
Determination of Organic Compounds by Ultraviolet-Visible Spectroscopy. Longdom Publishing. [Link]
-
Masking thiol reactivity with thioamide, thiourea, and thiocarbamate-based MBPs. National Institutes of Health. [Link]
-
2-Mercaptopyridine. Wikipedia. [Link]
-
2-Mercaptothiazole. PubChem. [Link]
-
2-Mercaptobenzothiazole. NIST WebBook. [Link]
-
Solvent Effects on the UV-Visible Absorption Spectra of Some New 3-Methyl-5-(Phenylamino)-4-((4-Phenylazo-Phenyl)Azo)Thiophene Dyes. MDPI. [Link]
-
UV-VIS spectra of merocyanine 2b in different solvents. ResearchGate. [Link]
-
5 Easy Methods to Calculate pKa. Pharmaeli. [Link]
-
Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. University of Toledo. [Link]
-
How To Determine Solubility Of Organic Compounds?. YouTube. [Link]
-
pKa and log p determination. SlideShare. [Link]
-
Effects of coordination mode of 2-mercaptothiazoline on reactivity of Au(I) compounds with thiols and sulfur-containing proteins. ResearchGate. [Link]
-
Guide to FT-IR Spectroscopy. Bruker. [Link]
-
Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Saddleback College. [Link]
-
Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. [Link]
-
How to calculate pKa. BYJU'S. [Link]
-
UV-Visible Spectrophotometric Method and Validation of Organic Compounds. ResearchGate. [Link]
-
Studies of the reactivity of morpholine, 2-mercaptobenzothiazole and 2 of their derivatives with selected amino acids. PubMed. [Link]
-
2-Thiazolidinethione. PubChem. [Link]
-
Overview of the Chemistry of 2-Thiazolines. ACS Publications. [Link]
-
How to Read and Interpret UV-VIS Spectrophotometric Results in Determining the Structure of Chemical Compounds. Jurnal UPI. [Link]
-
UV-Visible Spectrophotometric Method and Validation of Organic Compounds. European Journal of Engineering and Technology Research. [Link]
-
¹H NMR spectrum (400 MHz) of 2-(2-(6-chlorobenzothiazolyl)thio)ethyl... ResearchGate. [Link]
-
CAS No : 96-53-7 | Product Name : 2-Mercaptothiazoline. Pharmaffiliates. [Link]
-
2-Mercaptothiazolin 98 %, Thermo Scientific Chemicals 5 g. Fisher Scientific. [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. chemimpex.com [chemimpex.com]
- 3. 2-Mercaptothiazoline | 96-53-7 [chemicalbook.com]
- 4. Page loading... [wap.guidechem.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. 2-Mercaptopyridine - Wikipedia [en.wikipedia.org]
- 7. Synthesis of 2-Mercaptobenzothiazoles via DBU-Promoted Tandem Reaction of o-Haloanilines and Carbon Disulfide [organic-chemistry.org]
- 8. dev.spectrabase.com [dev.spectrabase.com]
- 9. mdpi.com [mdpi.com]
- 10. 2-Mercaptothiazole [webbook.nist.gov]
- 11. biointerfaceresearch.com [biointerfaceresearch.com]
- 12. academic.oup.com [academic.oup.com]
- 13. 2-Thiazolidinethione | C3H5NS2 | CID 2723699 - PubChem [pubchem.ncbi.nlm.nih.gov]

